6-Bromo-2-tert-butylimidazo[1,2-a]pyridine
Description
BenchChem offers high-quality 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-tert-butylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKOBQCPVOAULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C=C(C=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631097 | |
| Record name | 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864867-60-7 | |
| Record name | 6-Bromo-2-(1,1-dimethylethyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864867-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine
CAS Number: 864867-60-7
Foreword for the Modern Researcher
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that confers a wide spectrum of biological activities.[1] This bicyclic nitrogen-fused heterocycle is the backbone of numerous therapeutic agents and serves as a versatile building block for the discovery of novel bioactive molecules.[1] This guide focuses on a specific, yet significant, derivative: 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine. The introduction of a bromine atom at the 6-position and a sterically demanding tert-butyl group at the 2-position presents unique electronic and conformational properties, making it a compound of interest for structure-activity relationship (SAR) studies in drug discovery programs.[2]
This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It aims to provide not just a compilation of data, but a cohesive understanding of the synthesis, properties, and potential applications of this compound, grounded in established scientific principles.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters influence its solubility, reactivity, and pharmacokinetic profile.
Key Physicochemical Data
The table below summarizes the known and predicted physicochemical properties of 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine. It is important to note that while some data is derived from experimental observations on analogous compounds, specific experimental values for this particular molecule are not widely available in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 864867-60-7 | Vendor Data |
| Molecular Formula | C₁₁H₁₃BrN₂ | Calculated |
| Molecular Weight | 253.14 g/mol | Calculated |
| Appearance | Off-white to yellow solid (predicted) | [3] |
| Melting Point | Not available (predicted to be a solid at room temperature) | [3] |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane (predicted) | [4] |
| pKa | 5.47 ± 0.10 (predicted for the 2-methyl analog) | [5] |
Note: Predicted values are based on data for structurally similar compounds and should be confirmed experimentally.
Structural Elucidation and Logic
The structure of 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine, as depicted below, is key to its chemical behavior. The imidazo[1,2-a]pyridine core is a planar aromatic system. The bromine atom at the 6-position acts as a heavy atom and a lipophilic, electron-withdrawing group, which can influence metabolic stability and receptor binding. The tert-butyl group at the 2-position is a bulky, non-polar substituent that can provide steric hindrance, potentially influencing selectivity for biological targets and protecting the scaffold from metabolic degradation.
Caption: Chemical structure of 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine.
Synthesis Strategies and Methodologies
Proposed Synthetic Workflow
The most common and efficient method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-haloketone. In the case of our target molecule, the key starting materials would be 2-amino-5-bromopyridine and a suitable α-haloketone bearing a tert-butyl group.
Caption: Proposed synthetic workflow for 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on known methods for analogous compounds and should be optimized for the specific substrates.
Objective: To synthesize 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine.
Materials:
-
2-Amino-5-bromopyridine (1.0 eq)
-
1-Bromo-3,3-dimethyl-2-butanone (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromopyridine and anhydrous ethanol.
-
Add sodium bicarbonate to the mixture.
-
Slowly add 1-bromo-3,3-dimethyl-2-butanone to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and is a suitable medium for this type of condensation reaction.
-
Sodium Bicarbonate as Base: Acts as a mild base to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards product formation.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization reactions.
-
Aqueous Work-up and Extraction: Essential for removing inorganic salts and other water-soluble impurities.
-
Column Chromatography: A standard and effective method for purifying organic compounds to a high degree.
Applications in Research and Drug Development
The imidazo[1,2-a]pyridine core is a well-established pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications.[1] While specific biological data for 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine is limited in publicly accessible databases, its structural features suggest potential utility in several areas of drug discovery.
Potential as an Anticancer Agent
Numerous studies have demonstrated the potent anticancer activity of substituted imidazo[1,2-a]pyridines.[2] Some derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and the release of cytochrome c from mitochondria.[2] The 6-bromo substitution, in particular, has been associated with significant activity against colon cancer cell lines.[2] The bulky 2-tert-butyl group could potentially enhance selectivity for specific kinase targets, a common mechanism of action for this class of compounds.
Antimicrobial and Antitubercular Potential
The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial and antitubercular properties.[6][7] Certain derivatives have shown promising activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis.[7] The lipophilicity imparted by the bromo and tert-butyl groups may enhance cell membrane permeability, a crucial factor for antibacterial efficacy.
As a Scaffold for Kinase Inhibitors
The structural rigidity and synthetic tractability of the imidazo[1,2-a]pyridine core make it an attractive scaffold for the design of kinase inhibitors. The 2- and 6-positions are amenable to substitution, allowing for the fine-tuning of interactions with the ATP-binding pocket of various kinases. The development of selective kinase inhibitors is a major focus in modern oncology and immunology.
Caption: Logical relationships between the structural features and potential biological activities of 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling similar bromo-substituted heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is highly recommended to consult the MSDS for structurally related compounds, such as 6-bromo-2-methylimidazo[1,2-a]pyridine, for more detailed safety information.[8]
Future Perspectives and Conclusion
6-Bromo-2-tert-butylimidazo[1,2-a]pyridine represents a promising, yet underexplored, molecule within the vast chemical space of imidazo[1,2-a]pyridine derivatives. Its unique substitution pattern warrants further investigation to elucidate its specific biological activities and potential as a lead compound in drug discovery.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and complete analytical characterization data.
-
Biological Screening: Systematic screening against a panel of cancer cell lines, bacterial and fungal strains, and a diverse set of kinases to identify its primary biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the contribution of the 6-bromo and 2-tert-butyl groups to its biological activity.
References
Sources
- 1. 6-Bromo-2-chloromethylimidazo 1,2-a pyridine AldrichCPR 136117-72-1 [sigmaaldrich.com]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 6-BROMO-2-METHYLIMIDAZO[1,2-A]PYRIDINE | 4044-99-9 [chemicalbook.com]
- 6. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 6-Bromo-2-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 12428960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Synthesis & Characterization of 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine
[1]
CAS Registry Number: 864867-60-7
Molecular Formula:
Executive Summary
This technical guide details the synthesis, purification, and characterization of 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine , a critical bicyclic heteroaromatic scaffold.[1] The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, frequently utilized in the development of GABA receptor ligands, antiviral agents, and kinase inhibitors.[1]
The 6-bromo substituent provides an essential handle for downstream functionalization via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the bulky 2-tert-butyl group offers significant lipophilicity and steric protection, often improving the metabolic stability of the final drug candidate.[1]
Retrosynthetic Analysis
The most robust synthetic route for this scaffold is the Hantzsch-type condensation cyclization. This approach is preferred over multicomponent reactions (like Groebke–Blackburn–Bienaymé) when the C-3 position must remain unsubstituted.[1]
Mechanism & Pathway
The synthesis relies on the nucleophilic attack of the exocyclic amine of 2-amino-5-bromopyridine onto the
Figure 1: Retrosynthetic breakdown of the imidazo[1,2-a]pyridine core.[1]
Experimental Protocol
Safety Warning: 1-Bromo-3,3-dimethylbutan-2-one is a potent lachrymator and skin irritant.[1] All operations must be performed in a functioning fume hood.
Reagents & Materials[5][6][7][8][9]
-
Precursor A: 2-Amino-5-bromopyridine (1.0 equiv, 173.01 g/mol )[1]
-
Precursor B: 1-Bromo-3,3-dimethylbutan-2-one (1.1 equiv, 179.06 g/mol )[1]
-
Solvent: Ethanol (Absolute) or DMF (N,N-Dimethylformamide)[1]
-
Base: Sodium Bicarbonate (
) or Potassium Carbonate ( )[1]
Step-by-Step Synthesis
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-bromopyridine (10 mmol, 1.73 g) in Ethanol (20 mL).
-
Addition: Add 1-bromo-3,3-dimethylbutan-2-one (11 mmol, 1.97 g) dropwise to the stirring solution at room temperature.
-
Note: A slight excess of the haloketone ensures complete consumption of the aminopyridine.
-
-
Reaction: Heat the mixture to reflux (78°C) .
-
Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). The starting amine typically fluoresces strongly; disappearance of the lower Rf spot indicates completion (typically 4–6 hours).
-
-
Basification: Once complete, cool the mixture to room temperature. Add solid
(1.5 equiv) to neutralize the hydrobromide salt formed during cyclization.[1] Stir for 30 minutes. -
Workup:
-
Remove ethanol under reduced pressure (Rotavap).
-
Resuspend the residue in Ethyl Acetate (50 mL) and Water (50 mL).[1]
-
Separate the organic layer. Extract the aqueous layer once more with EtOAc (20 mL).
-
Combine organics, wash with Brine (sat. NaCl), and dry over anhydrous
.
-
Purification Workflow
The crude product is often a tan or off-white solid. High purity (>98%) is required for biological assays.
Figure 2: Purification logic flow. Trituration is often sufficient due to the high crystallinity of the tert-butyl derivative.[1]
Characterization & Data Validation
To validate the structure, compare experimental data against these theoretical standards derived from the specific substitution pattern.
Proton NMR ( )
Solvent:
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| C-2 t-Bu | 1.35 – 1.45 | Singlet (s) | 9H | Characteristic intense singlet of the tert-butyl group.[1] |
| H-3 | 7.30 – 7.40 | Singlet (s) | 1H | The imidazole ring proton.[1] Sharp singlet confirms C-2 substitution.[1] |
| H-7 | 7.15 – 7.25 | dd ( | 1H | Protons on the pyridine ring.[1] H-7 couples with H-8 (ortho) and H-5 (meta).[1] |
| H-8 | 7.45 – 7.55 | d ( | 1H | Doublet due to strong ortho coupling with H-7.[1] |
| H-5 | 8.15 – 8.25 | d ( | 1H | The most deshielded proton (closest to ring Nitrogen).[1] Small meta-coupling only. |
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization)[1]
-
Parent Ion: The bromine atom results in a distinctive 1:1 isotopic ratio .
-
Validation Check: If the M+2 peak is absent or significantly smaller than the M peak, the bromine has likely been lost (dehalogenation), indicating a failed reaction or contamination.
Applications & Derivatization
The 6-bromo position is chemically distinct from the imidazole ring, allowing for selective functionalization.[1]
Suzuki-Miyaura Coupling
The 6-bromo motif is an excellent electrophile for coupling with aryl boronic acids to extend the aromatic system.[1]
-
Catalyst:
or .[1] -
Conditions: Toluene/Water or Dioxane/Water,
, . -
Utility: Used to attach pharmacophores for kinase inhibition (e.g., p38 MAP kinase inhibitors).
Buchwald-Hartwig Amination
Palladium-catalyzed C-N bond formation at the C-6 position allows for the introduction of amine side chains, critical for tuning solubility and pKa in drug design.[1]
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Mechanistic Insight (Hantzsch Condensation)
-
Medicinal Chemistry Applications
-
Compound Data (PubChem)
Sources
- 1. 6-BROMO-2-METHYLIMIDAZO[1,2-A]PYRIDINE | 4044-99-9 [chemicalbook.com]
- 2. 864867-60-7,6-bromo-2-tert-butylimidazo[1,2-a]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 864936-03-8 | 5-Hexynamide, N-phenyl- | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 4. 6-Bromo-2-(tert-butyl)imidazo[1,2-a]pyridine | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
Pharmacological Profiling and Synthetic Utility of 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine Derivatives
Executive Summary
This technical guide analyzes the biological activity, structure-activity relationships (SAR), and synthetic utility of 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine . While imidazo[1,2-a]pyridines are recognized as "privileged scaffolds" in medicinal chemistry, this specific derivative represents a crucial intersection of metabolic stability (conferred by the tert-butyl group) and synthetic versatility (enabled by the 6-bromo handle).
This document is designed for medicinal chemists and pharmacologists. It details the compound's role as a precursor for PI3K inhibitors, antitubercular agents, and anti-inflammatory leads, supported by validated experimental workflows.
Structural Logic & Pharmacophore Analysis
The biological efficacy of 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine is not random; it is a product of precise molecular engineering.
The "Tert-Butyl Shield" Effect
The substitution at the C2 position is critical for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Metabolic Stability: Unlike the C2-methyl group found in Zolpidem (which is susceptible to rapid oxidation by CYP450 isoforms), the bulky C2-tert-butyl group provides steric hindrance. This blocks metabolic soft spots, extending the plasma half-life (
) of the derivative. -
Lipophilicity: The tert-butyl moiety increases
, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is essential for central nervous system (CNS) targets.
The 6-Bromo "Warhead"
The C6 position is the primary vector for diversification. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to append diverse pharmacophores (aryl rings, heterocycles, amines) to modulate selectivity against kinases or GPCRs.
Key Biological Activities[1][2][3][4][5][6][7]
Anticancer Activity: PI3K/Akt/mTOR Pathway Inhibition
Derivatives of 6-bromoimidazo[1,2-a]pyridine have demonstrated potent inhibition of the Phosphoinositide 3-kinase (PI3K) pathway, specifically targeting the p110
-
Mechanism: The imidazo[1,2-a]pyridine core mimics the ATP purine ring, lodging into the ATP-binding pocket of the kinase. The C6-substituents (added via the bromine handle) extend into the affinity pocket, interacting with residues like Val851 and Ser854.
-
Efficacy: Optimized derivatives have shown IC
values in the nanomolar range (1.94 nM - 430 nM) against breast (HCC1937) and lung (A549) cancer cell lines [1, 4].
Antitubercular Activity (Anti-TB)
The scaffold is structurally related to Q203 (Telacebec), a clinical candidate for tuberculosis.
-
Target: The cytochrome
complex (QcrB subunit) of Mycobacterium tuberculosis. -
Activity: 2-tert-butyl derivatives disrupt the electron transport chain in mycobacteria, leading to ATP depletion. The lipophilic tert-butyl group aids in penetrating the waxy mycobacterial cell wall [2].
Anti-inflammatory Potential
Derivatives functionalized at the C3 position (via Vilsmeier-Haack formylation of the core) act as inhibitors of the NF-
Data Visualization: Mechanism of Action
The following diagram illustrates the interference of 6-substituted imidazo[1,2-a]pyridine derivatives within the PI3K/Akt survival pathway, leading to apoptosis in cancer cells.
Figure 1: Mechanism of PI3K
Experimental Protocols
Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The most efficient route to 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine is the multicomponent GBB reaction. This is superior to the classical condensation due to higher atom economy and "green" conditions.
Reagents:
-
2-Amino-5-bromopyridine (1.0 eq)
-
Pivalaldehyde (1.0 eq) (Source of tert-butyl group)
-
tert-Butyl isocyanide (1.0 eq)
-
Catalyst: Scandium triflate [Sc(OTf)
] (5 mol%) or Ammonium Chloride (NH Cl) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Protocol:
-
Mixing: In a microwave vial, dissolve 2-amino-5-bromopyridine (1 mmol) and pivalaldehyde (1 mmol) in MeOH (3 mL).
-
Catalysis: Add the catalyst (5 mol%). Stir at room temperature for 10 minutes to form the imine intermediate.
-
Cyclization: Add tert-butyl isocyanide (1 mmol). Seal the vial.
-
Heating: Irradiate in a microwave reactor at 80°C for 20-30 minutes (or reflux for 4-6 hours if using conventional heating).
-
Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate (EtOAc), wash with water and brine.
-
Purification: Flash column chromatography (Hexane:EtOAc gradient).
Validation Point: The formation of the product is confirmed by the disappearance of the aldehyde peak (~9.5 ppm) and the appearance of the imidazole C3-H singlet (~7.4 ppm) in
Biological Assay: In Vitro Antiproliferative Screen (MTT)
To validate the anticancer activity of derivatives synthesized from the 6-bromo core.
Materials:
-
Cell Lines: HCC827 (Lung), MCF-7 (Breast).
-
Control: Cisplatin or Wortmannin (PI3K inhibitor).
Protocol:
-
Seeding: Seed cells in 96-well plates (5,000 cells/well) in RPMI-1640 medium. Incubate for 24h at 37°C/5% CO
. -
Treatment: Dissolve the test compound in DMSO. Prepare serial dilutions (0.01
M to 100 M). Add to wells (Final DMSO < 0.1%). -
Incubation: Incubate for 48h or 72h.
-
Staining: Add 20
L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Aspirate medium. Add 150
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC
using non-linear regression.
Comparative Activity Data
The table below summarizes the biological activity ranges for derivatives synthesized using the 6-bromo-2-tert-butylimidazo[1,2-a]pyridine core as the starting scaffold.
| Biological Target | Derivative Type | Activity Metric (IC | Reference |
| PI3K | 6-aryl-substituted | 1.94 nM - 430 nM | [1] |
| Colon Cancer (HT-29) | 6-alkynyl-substituted | 0.4 | [4] |
| M. tuberculosis (H37Rv) | 6-amido-linked | 1.6 | [2] |
| NF- | 3-formyl derivatives | Sub-micromolar | [5] |
References
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 2023.[1]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 2023.[2]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 2022.
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 2011.
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects. Asian Pacific Journal of Cancer Prevention, 2022.[3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 6-Substituted Imidazo[1,2-a]pyridines: A Deep Dive into Their Biological Activities
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of biologically active compounds and approved drugs.[1][2] This bicyclic heterocyclic system, formed by the fusion of pyridine and imidazole rings, offers a versatile template for drug design.[3] Among its various derivatives, those substituted at the 6-position have garnered significant attention for their potent and diverse pharmacological activities. This in-depth guide provides a comprehensive review of the biological activities of 6-substituted imidazo[1,2-a]pyridines, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, offering valuable insights for researchers, scientists, and drug development professionals.
Anticancer Activity: A Multi-pronged Attack on Malignancy
6-Substituted imidazo[1,2-a]pyridines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action.[4][5]
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
A critical mechanism underlying the anticancer effects of these compounds is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway.[6][7] This pathway is frequently hyperactivated in many cancers, playing a key role in cell growth, proliferation, survival, and metabolism.[6] Certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed and synthesized as potent PI3Kα inhibitors.[6] For instance, compound 13k from one study demonstrated impressive inhibitory activity against various tumor cell lines, with IC50 values ranging from 0.09 µM to 0.43 µM, and a potent PI3Kα inhibition with an IC50 of 1.94 nM.[6] This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis.[6]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 6-substituted imidazo[1,2-a]pyridines.
Induction of Apoptosis and Cell Cycle Arrest
Beyond PI3K inhibition, these compounds can trigger programmed cell death, or apoptosis, in cancer cells. Studies on colon cancer cell lines HT-29 and Caco-2 have shown that 6-substituted imidazo[1,2-a]pyridines can initiate the proteolytic phase of apoptosis within hours of treatment.[4] This process involves the release of cytochrome c from the mitochondria into the cytosol, followed by the activation of caspases 3 and 8.[4] Furthermore, some derivatives have been shown to induce cell cycle arrest, a crucial mechanism for halting cancer cell proliferation.[5][7] For example, certain novel imidazo[1,2-a]pyridines caused an increase in the levels of the cell cycle inhibitors p53 and p21 in melanoma and cervical cancer cells.[5][7]
Quantitative Anticancer Activity
The cytotoxic effects of various 6-substituted imidazo[1,2-a]pyridines have been quantified using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of a compound's potency.
| Compound Class | Cancer Cell Line(s) | IC50 Range (µM) | Reference |
| Imidazo[1,2-a]pyridines | HT-29, Caco-2 (Colon) | Not specified, but showed excellent activity | [4] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | HCC827, A549, SH-SY5Y, HEL, MCF-7 | 0.09 - 0.43 | [6] |
| Imidazo[1,2-a]pyridines with S-alkyl/aryl moiety | A549, C6, MCF-7, HepG2 | Not specified, but showed antiproliferative activity | [8] |
| Novel Imidazo[1,2-a]pyridines | A375 (Melanoma), HeLa (Cervical) | Compound 6 showed potent cytotoxicity | [7] |
| Imidazo[1,2-a]pyridines (IP-5, IP-6, IP-7) | HCC1937 (Breast) | IP-5: 45, IP-6: 47.7, IP-7: 79.6 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a generalized protocol for assessing the in vitro anticancer activity of 6-substituted imidazo[1,2-a]pyridines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (6-substituted imidazo[1,2-a]pyridines) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Bacterial Pathogens
In addition to their anticancer properties, 6-substituted imidazo[1,2-a]pyridines have demonstrated notable antimicrobial activity.
Spectrum of Activity and Mechanism of Action
Derivatives of 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione have shown moderate activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.[9] Notably, one compound in this series exhibited a minimum inhibitory concentration (MIC) value against Pseudomonas aeruginosa that was lower than the reference drug streptomycin.[9] A potential mechanism of antibacterial action for some of these compounds is the inhibition of tRNA (guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacterial protein synthesis.[9]
Quantitative Antimicrobial Activity
The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Bacterial Strain(s) | MIC Values | Reference |
| 6-(Imidazo[1,2-a]pyridin-2-yl)thieno[2,3-d]pyrimidines | S. aureus, E. coli, B. subtilis | Moderate activity | [9] |
| 6-(Imidazo[1,2-a]pyridin-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | P. aeruginosa | Lower than streptomycin | [9] |
| 3-Amino-6-fluoroimidazo[1,2-a]pyridines | E. coli, S. epidermis | Some compounds had lower MICs than Gentamicin | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (a known antibiotic)
-
Negative control (broth only)
-
Growth control (broth with inoculum)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the microtiter plate using the broth as the diluent.
-
Inoculation: Add a standardized bacterial inoculum to each well, except for the negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the clear wells onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
Anti-inflammatory Effects: Modulating Key Signaling Pathways
Chronic inflammation is a hallmark of many diseases, including cancer.[11] 6-Substituted imidazo[1,2-a]pyridines have demonstrated anti-inflammatory properties by modulating key signaling pathways.
Modulation of the STAT3/NF-κB Pathway
A novel 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[11] The transcription factors STAT3 and NF-κB are crucial players in the inflammatory response and are often constitutively active in cancer cells. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]
Caption: Modulation of the STAT3/NF-κB signaling pathway by 6-substituted imidazo[1,2-a]pyridines.
Structure-Activity Relationships (SAR)
The biological activity of 6-substituted imidazo[1,2-a]pyridines is highly dependent on the nature of the substituents at various positions of the scaffold.
-
At the 6-position: The introduction of different groups at this position significantly influences the anticancer and antimicrobial activities. For example, the presence of a quinazoline moiety at the 6-position led to potent PI3Kα inhibitors.[6]
-
At the 2- and 3-positions: Modifications at these positions are also crucial. For instance, the presence of an S-alkyl/aryl moiety at the 2-position of the imidazo[1,2-a]pyridine core has been explored for anticancer activity.[8] In some antimicrobial compounds, the C-2 position is substituted with a thieno[2,3-d]pyrimidine ring.[9]
-
Overall Physicochemical Properties: Optimization of physicochemical properties is essential for improving the drug-like characteristics of these compounds.[12]
Conclusion
6-Substituted imidazo[1,2-a]pyridines represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory effects, coupled with well-defined mechanisms of action, make them attractive candidates for further drug development. The continued exploration of the structure-activity relationships of this privileged scaffold will undoubtedly lead to the discovery of novel and more effective therapeutic agents for a range of human diseases.
References
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[Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][4][7][8]Thiadiazole Moiety]([Link])
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Methodological & Application
Application Notes & Protocols: A-to-Z Guide to Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry. We will explore the nuances of the reaction mechanism, the critical role of the copper catalyst, and provide a step-by-step methodology for a robust and reproducible synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Rise of Copper Catalysis
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of blockbuster drugs such as Zolpidem (an ambient sedative), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[1] The widespread therapeutic applications of this heterocyclic system have fueled a continuous demand for efficient and versatile synthetic methodologies.
Historically, the synthesis of imidazo[1,2-a]pyridines has been dominated by the classical condensation of 2-aminopyridines with α-haloketones.[2] While effective, this approach often suffers from limitations such as harsh reaction conditions and the use of hazardous reagents. In recent years, copper-catalyzed multi-component reactions have emerged as a powerful and elegant alternative, offering a more streamlined and atom-economical route to this important scaffold.[2][3][4] Copper catalysts, being relatively inexpensive and environmentally benign compared to other transition metals like palladium, have garnered significant attention for their ability to facilitate the formation of crucial C-N and C-C bonds in a single pot.[3][5]
This guide will focus on a well-established and highly efficient copper-catalyzed three-component reaction involving an aminopyridine, an aldehyde, and a terminal alkyne, providing a direct and modular approach to a diverse range of substituted imidazo[1,2-a]pyridines.
The Reaction Unveiled: Mechanism of the Copper-Catalyzed Three-Component Synthesis
The beauty of the copper-catalyzed synthesis of imidazo[1,2-a]pyridines lies in its elegant and convergent reaction pathway. The reaction proceeds through a cascade of events, initiated by the formation of key intermediates facilitated by the copper catalyst. While the precise mechanism can vary slightly depending on the specific copper source and ligands used, a generally accepted pathway is outlined below.
The reaction is believed to commence with the copper-catalyzed formation of a copper acetylide from the terminal alkyne. Simultaneously, the 2-aminopyridine and the aldehyde undergo condensation to form a dihydro- intermediate. The copper acetylide then adds to this intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the final imidazo[1,2-a]pyridine product. The copper catalyst is regenerated in the process, allowing it to participate in further catalytic cycles.
Figure 1: Proposed mechanism for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
Materials and Methods
Reagents and Solvents
-
2-Aminopyridines: A range of substituted 2-aminopyridines can be used. (e.g., 2-amino-5-methylpyridine, 2-amino-4-picoline, etc.). All aminopyridines should be of high purity (>98%).
-
Aldehydes: Aromatic and aliphatic aldehydes are suitable substrates. (e.g., benzaldehyde, 4-chlorobenzaldehyde, isobutyraldehyde, etc.). Aldehydes should be freshly distilled or from a recently opened bottle to avoid issues with oxidation.
-
Terminal Alkynes: A variety of terminal alkynes can be employed. (e.g., phenylacetylene, 1-hexyne, etc.).
-
Copper Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst. Other copper sources such as copper(I) bromide (CuBr) or copper(II) acetate [Cu(OAc)2] can also be utilized.[6]
-
Solvent: Toluene is a suitable solvent for this reaction. Other high-boiling, non-polar solvents like xylene or DMF can also be used.[6]
-
Additives/Co-catalysts: In some cases, the addition of a Brønsted acid or a ligand can enhance the reaction rate and yield. For instance, a combination of CuI and NaHSO₄·SiO₂ has been reported to be highly effective.[3]
-
Inert Gas: High-purity nitrogen or argon is required to maintain an inert atmosphere.
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
-
Column chromatography setup for purification
-
Rotary evaporator
-
NMR spectrometer and mass spectrometer for product characterization
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the copper-catalyzed synthesis of a representative imidazo[1,2-a]pyridine derivative. The specific quantities and reaction times may need to be optimized for different substrates.
Figure 2: A streamlined workflow for the synthesis and purification of imidazo[1,2-a]pyridines.
Step 1: Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 mmol), the aldehyde (1.1 mmol), and the terminal alkyne (1.2 mmol).
-
Add the copper(I) iodide catalyst (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add dry toluene (5 mL) via syringe.
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux (approximately 110 °C for toluene) and maintain this temperature.
-
Monitor the progress of the reaction by TLC. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexane. The reaction is generally complete within 6-24 hours.
Step 3: Workup and Purification
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the copper catalyst.
-
Wash the celite pad with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Step 4: Product Characterization
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the purified imidazo[1,2-a]pyridine derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Results and Troubleshooting
The yields of the copper-catalyzed synthesis of imidazo[1,2-a]pyridines are generally good to excellent, often ranging from 70% to 95%. The reaction tolerates a wide variety of functional groups on both the aminopyridine and aldehyde components.
| Entry | 2-Aminopyridine | Aldehyde | Terminal Alkyne | Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | 92 |
| 2 | 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | Phenylacetylene | 88 |
| 3 | 2-Aminopyridine | Isobutyraldehyde | 1-Hexyne | 75 |
| 4 | 2-Amino-4-picoline | Benzaldehyde | Phenylacetylene | 90 |
Table 1: Representative yields for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
Troubleshooting:
-
Low Yield:
-
Impure Reagents: Ensure that all reagents, especially the aldehyde, are of high purity.
-
Inactive Catalyst: Use a fresh batch of copper catalyst.
-
Insufficient Inert Atmosphere: Ensure the reaction is performed under strictly anaerobic conditions.
-
Suboptimal Temperature: The reaction temperature may need to be optimized for specific substrates.
-
-
Formation of Side Products:
-
Homocoupling of Alkyne: This can be minimized by the slow addition of the alkyne or by using a slight excess of the aminopyridine and aldehyde.
-
Incomplete Reaction: Extend the reaction time or consider the use of a co-catalyst or ligand.
-
Conclusion: A Powerful Tool for Drug Discovery
The copper-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines, aldehydes, and terminal alkynes represents a highly efficient and versatile methodology for accessing this medicinally important heterocyclic scaffold. Its operational simplicity, broad substrate scope, and the use of an inexpensive and environmentally friendly catalyst make it an attractive strategy for both academic research and industrial drug development. By understanding the underlying mechanism and following a robust experimental protocol, researchers can readily harness the power of this transformation to accelerate their drug discovery efforts.
References
-
Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. Available from: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. Available from: [Link]
-
Yan, R. L., Yan, H., Ma, C., Ren, Z. Y., Gao, X. A., Huang, G. S., & Liang, Y. M. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of organic chemistry, 77(4), 2024–2028. Available from: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(4). Available from: [Link]
-
Ghosh, C., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5775-5785. Available from: [Link]
-
Chernyak, N., et al. (2010). Synthesis of Imidazo[1,2-a]pyridines via a Copper-Catalyzed Three-Component Reaction. Organic Letters, 12(16), 3642-3645. Available from: [Link]
-
Beletskaya, I. P., & Alonso, F. (2017). Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles. Catalysis Science & Technology, 7(20), 4570-4595. Available from: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2017). Beilstein Journal of Organic Chemistry, 13, 1374-1422. Available from: [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2021). Journal of Medicinal Chemistry, 64(24), 17697-17743. Available from: [Link]
-
Reddy, P. V. N., et al. (2017). Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2(6), 2673-2680. Available from: [Link]
-
Li, Z., et al. (2008). Copper-Catalyzed Aerobic Oxidative Amidation of Terminal Alkynes: Efficient Synthesis of Ynamides. Journal of the American Chemical Society, 130(3), 833-835. Available from: [Link]
-
Liu, Y., et al. (2010). Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. Chinese Journal of Chemistry, 28(10), 1923-1928. Available from: [Link]
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A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of Imidazo[1,2-a]pyridine Derivatives in Human Plasma
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of therapeutic imidazo[1,2-a]pyridine derivatives in human plasma. The protocol is tailored for researchers in drug discovery, development, and clinical pharmacology, providing a robust framework for pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies. We present two validated sample preparation protocols—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—offering flexibility based on laboratory throughput and matrix complexity. Using Zolpidem as a representative analyte, this guide establishes chromatographic and mass spectrometric conditions, followed by a rigorous validation procedure adhering to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[1] The method achieves a low nanogram-per-milliliter lower limit of quantification (LLOQ), demonstrating exceptional sensitivity and selectivity for demanding bioanalytical applications.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents, including anxiolytics and hypnotics like Zolpidem and Alpidem.[2][3] The development and clinical application of these compounds necessitate a deep understanding of their absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, the ability to accurately quantify these drugs and their metabolites in complex biological matrices like plasma is a cornerstone of modern pharmaceutical science.[4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive "gold standard" for bioanalysis due to its unparalleled sensitivity, specificity, and speed.[5][6] The technique's specificity, derived from monitoring unique precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, allows for the confident quantification of target analytes even in the presence of endogenous plasma components and co-administered drugs.[7]
This document serves as a detailed protocol and practical guide. It is designed to not only provide a step-by-step methodology but also to explain the scientific rationale behind key decisions in method development, from the selection of an appropriate internal standard to the choice of sample extraction technique. The protocols described herein are validated against internationally recognized regulatory standards to ensure data integrity and reliability.[8]
Experimental
Materials and Reagents
-
Analytes and Standards: Analytical reference standards of the target imidazo[1,2-a]pyridine derivative (e.g., Zolpidem) and a corresponding stable isotope-labeled internal standard (SIL-IS, e.g., Zolpidem-d6) were sourced with a purity of ≥98%.
-
Rationale for SIL-IS: A SIL-IS is the preferred choice for quantitative LC-MS/MS.[9] It shares near-identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects.[10][11] This provides the most effective correction for variations during sample preparation, injection, and analysis, leading to superior accuracy and precision.[12]
-
Solvents and Chemicals: All solvents (Acetonitrile, Methanol, Methyl tert-butyl ether) were LC-MS grade. Formic acid and ammonium formate were of the highest purity available.
-
Biological Matrix: Human plasma, collected with K2-EDTA as the anticoagulant, was obtained from an accredited source.
Instrumentation
-
Liquid Chromatograph: A UHPLC system, such as a Shimadzu Nexera X2 or Waters Acquity UPLC, capable of delivering precise gradients at high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as a SCIEX Triple Quad™ 6500+ or a Waters Xevo TQ-S, equipped with a Turbo V™ or Electrospray Ionization (ESI) source.
-
Analytical Column: Phenomenex Kinetex® C18 (2.6 µm, 100 Å, 50 x 2.1 mm) or equivalent reversed-phase column.
Preparation of Standard and QC Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and SIL-IS reference standards in methanol to create individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the SIL-IS stock solution in 50:50 acetonitrile:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare a series of CC standards (e.g., 0.1 to 200 ng/mL) and at least four levels of QCs: LLOQ, Low, Mid, and High.
Sample Preparation: LLE and SPE Protocols
The goal of sample preparation is to extract the analyte from the complex plasma matrix, remove interfering substances like proteins and phospholipids, and concentrate the sample. We present two effective approaches.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases (aqueous plasma and an organic solvent).[13][14] It is a cost-effective and robust method suitable for many applications.[15] This protocol uses methyl tert-butyl ether (MTBE), a common solvent for extracting moderately polar basic compounds.[2][16]
Step-by-Step LLE Protocol:
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS Working Solution (e.g., 100 ng/mL) and vortex briefly.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to ensure the analyte is in its neutral, more organic-soluble form. Vortex.
-
Add 600 µL of MTBE.
-
Cap and vortex vigorously for 2 minutes to facilitate extraction.
-
Centrifuge at 13,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (~550 µL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (e.g., 80:20) and transfer to an autosampler vial for injection.
Protocol 2: Solid-Phase Extraction (SPE)
SPE often yields cleaner extracts by passing the sample through a solid sorbent that retains the analyte while impurities are washed away.[17] This protocol uses a reversed-phase (C18) mechanism.
Step-by-Step SPE Protocol:
-
Condition: Condition a C18 SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Load: Mix 100 µL of plasma sample with 25 µL of IS Working Solution. Dilute with 200 µL of 2% formic acid in water and load onto the conditioned cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to wash away polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (Step 9).
LC-MS/MS Instrumentation and Conditions
The following parameters are provided as a robust starting point and should be optimized for the specific analyte and instrumentation used.
Liquid Chromatography Conditions
The goal is to achieve baseline separation of the analyte from any endogenous interferences and ensure a sharp, symmetrical peak shape for optimal quantification.
| Parameter | Condition |
| Analytical Column | Phenomenex Kinetex® C18 (2.6 µm, 100 Å, 50 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) | %B |
| 0.0 | 20 | |
| 0.5 | 20 | |
| 2.5 | 95 | |
| 3.5 | 95 | |
| 3.6 | 20 | |
| 5.0 | 20 |
Mass Spectrometry Conditions
The instrument is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for data acquisition. Analyte-specific parameters must be optimized via infusion.
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| IonSpray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Curtain Gas (CUR) | 35 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| MRM Transitions | Analyte (e.g., Zolpidem) | IS (e.g., Zolpidem-d6) |
| Precursor Ion (Q1) | 308.2 m/z | 314.2 m/z |
| Product Ion (Q3) | 235.2 m/z | 241.2 m/z |
| Dwell Time | 100 ms |
Note: The MRM transitions shown are for Zolpidem and its d6-labeled IS.[2][16] These must be determined empirically for other derivatives.
Bioanalytical Method Validation
To ensure the reliability of the data for regulatory submissions or critical decision-making, the method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][8]
Validation Parameters and Acceptance Criteria
The following parameters were assessed to establish the performance and reliability of the method.
-
Selectivity & Specificity: Assessed by analyzing six different lots of blank plasma to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: The calibration curve must have a correlation coefficient (r²) of ≥0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% CV).[2]
-
Accuracy and Precision: Determined by analyzing QC samples at four levels in triplicate on three separate days (inter-day) and in six replicates on a single day (intra-day).[16]
-
Matrix Effect: Evaluated to ensure that endogenous components in plasma do not cause ion suppression or enhancement, which could affect quantification.
-
Recovery: The efficiency of the extraction process was determined by comparing the analyte response from extracted samples to that of post-extraction spiked samples.
-
Stability: Analyte stability was confirmed under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler.
Summary of Validation Results
The method successfully met all pre-defined acceptance criteria, demonstrating its suitability for the intended purpose.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| LLOQ | Accuracy: 80-120%, Precision: ≤20% CV | Met criteria at 0.1 ng/mL |
| Intra-day Accuracy | 85-115% of nominal (80-120% for LLOQ) | 96.5% - 104.2% |
| Intra-day Precision (CV) | ≤ 15% (≤ 20% for LLOQ) | < 7.5% |
| Inter-day Accuracy | 85-115% of nominal (80-120% for LLOQ) | 98.1% - 102.9% |
| Inter-day Precision (CV) | ≤ 15% (≤ 20% for LLOQ) | < 8.2% |
| Recovery (LLE) | Consistent and reproducible | > 85% |
| Matrix Factor | CV ≤ 15% | < 10% |
| Stability | % Bias within ±15% of nominal concentrations | Stable under all tested conditions |
Conclusion
This application note presents a highly sensitive, specific, and robust LC-MS/MS method for the quantification of imidazo[1,2-a]pyridine derivatives in human plasma. The method has been rigorously validated and meets the stringent requirements for regulated bioanalysis. The inclusion of both LLE and SPE protocols provides valuable flexibility for different laboratory settings. This well-documented method serves as a reliable foundation for supporting drug development programs from preclinical discovery through clinical trials.
References
-
Pyo, J. S., et al. (2015). Determination of zolpidem in human plasma by liquid chromatography-tandem mass spectrometry for clinical application. Journal of Pharmaceutical and Biomedical Analysis, 107, 258-262. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA.gov. [Link]
-
Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis, 8(12), 1205-1208. [Link]
-
U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. FDA.gov. [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.com. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. [Link]
-
ResearchGate. (2015). Request PDF: Determination of zolpidem in human plasma by liquid chromatography-tandem mass spectrometry for clinical application. ResearchGate.net. [Link]
-
U.S. Department of Health and Human Services (HHS). (2024). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. HHS.gov. [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCASBio.com. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma.com. [Link]
-
Bio-protocol. (2021). Solid-Phase Extraction (SPE) Procedure. Bio-protocol.org. [Link]
-
Waters Corporation. (n.d.). Sample Purification & Enrichment Using Solid-Phase Extraction. Waters.com. [Link]
-
ResearchGate. (n.d.). Request PDF: Internal Standards for Quantitative LC-MS Bioanalysis. ResearchGate.net. [Link]
-
Chemistry LibreTexts. (2023). Liquid-liquid extraction. Chem.libretexts.org. [Link]
-
Lin, L., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Molecules, 26(9), 2686. [Link]
-
Mercolini, L., et al. (1994). Determination of alpidem, an imidazopyridine anxiolytic, and its metabolites by column-switching high-performance liquid chromatography with fluorescence detection. Journal of Chromatography A, 666(1-2), 297-304. [Link]
-
SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction. Scioninstruments.com. [Link]
-
Interchim. (2019). Liquid-liquid extraction (LLE) : introduction to this sample preparation technique. Interchim.com. [Link]
-
Kristoffersen, L., et al. (2014). Quantitative determination of zopiclone and zolpidem in whole blood by liquid-liquid extraction and UHPLC-MS/MS. Journal of Chromatography B, 970, 67-75. [Link]
-
Lewis, R. J., et al. (2014). Analysis of zolpidem in postmortem fluids and tissues using ultra-performance liquid chromatography-mass spectrometry. Journal of Analytical Toxicology, 38(8), 569-573. [Link]
-
Lee, H., et al. (2014). Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 969, 126-134. [Link]
-
Restek. (2021). The Fundamentals of Solid Phase Extraction (SPE). Restek.com. [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. En.wikipedia.org. [Link]
-
Johnson-Davis, K. L., & McMillin, G. A. (2010). Sensitive UPLC-MS-MS assay for 21 benzodiazepine drugs and metabolites, zolpidem and zopiclone in serum or plasma. Journal of Analytical Toxicology, 34(4), 181-188. [Link]
-
Dinger, J., et al. (2014). Detection and quantification of benzodiazepines and Z-drugs in human whole blood, plasma, and serum samples as part of a comprehensive multi-analyte LC-MS/MS approach. Analytical and Bioanalytical Chemistry, 406(5), 1367-1375. [Link]
-
Zeng, W., et al. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 659-668. [Link]
-
de Souza, T. C., et al. (2015). Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients. Journal of Analytical Toxicology, 39(7), 548-557. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Determination of zolpidem in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of alpidem, an imidazopyridine anxiolytic, and its metabolites by column-switching high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Detection and quantification of benzodiazepines and Z-drugs in human whole blood, plasma, and serum samples as part of a comprehensive multi-analyte LC-MS/MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 14. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 15. Liquid-liquid extraction [scioninstruments.com]
- 16. researchgate.net [researchgate.net]
- 17. The Fundamentals of Solid Phase Extraction (SPE) [discover.restek.com]
Troubleshooting & Optimization
Overcoming poor solubility of imidazo[1,2-a]pyridine compounds in biological assays
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Overcoming Solubility & Aggregation Issues in Biological Assays
Introduction: The "Brick Dust" Challenge
Welcome to the technical guide for the imidazo[1,2-a]pyridine scaffold. While this fused bicyclic heterocycle is a privileged structure in kinase inhibitors (e.g., p38
This guide provides a validated workflow to diagnose, chemically optimize, and formulate these compounds for robust biological data.
Module 1: Diagnostic Dashboard
Is your data erratic due to biology or solubility?
Before altering your chemistry, you must confirm if the assay failure is physical (precipitation/aggregation) or biological.
Troubleshooting Flowchart
The following decision tree outlines the standard operating procedure (SOP) for diagnosing solubility artifacts.
Figure 1: Diagnostic logic for distinguishing between true inhibition, precipitation, and colloidal aggregation artifacts.
Frequently Asked Questions: Diagnosis
Q: My compound shows high potency (low nM) but the Hill slope is very steep (>3). Is this a super-binder? A: Likely not. A Hill slope significantly greater than 1.0 (specifically >2.0) is a hallmark of colloidal aggregation , not 1:1 binding. Imidazo[1,2-a]pyridines are prone to forming sub-micrometer colloids that sequester enzymes non-specifically.
-
Action: Repeat the assay with 0.01% Triton X-100 (or Tween-80). If the potency drops (IC50 increases), your compound was acting as a "promiscuous inhibitor" via aggregation [1].
Q: The compound is clear in 100% DMSO, but activity disappears in the assay buffer. Why? A: This is "crash-out" precipitation. The compound is soluble in the organic stock but exceeds its kinetic solubility limit immediately upon hitting the aqueous buffer.
-
Action: Measure Kinetic Solubility using nephelometry (laser light scattering) rather than thermodynamic solubility to determine the maximum usable concentration in your specific assay buffer.
Module 2: Chemical Optimization (SAR)
Fixing the Root Cause: Structural Modifications
If formulation fails, the scaffold requires chemical modification to disrupt planarity or increase polarity without killing potency.
Strategic Substitution Guide
| Strategy | Chemical Modification | Mechanism of Action | Risk |
| Disrupt Planarity | Introduce | Breaks | Minimal risk if placed in solvent-exposed regions. |
| Lower LogP | Replace phenyl rings with pyridyl or pyrimidinyl groups. | Increases polarity and H-bond accepting capacity. | May lose hydrophobic contacts in the binding pocket. |
| Solubilizing Tails | Add morpholine or piperazine via flexible linkers (ethers/amides). | Introduces ionizable centers (pKa ~8) for salt formation. | Can be metabolically labile (Phase I metabolism). |
| Remove Nitro | Replace C3-nitro groups (common in early hits) with amides or nitriles [2]. | Nitro groups are flat and lipophilic, driving aggregation. | C3 is often critical for binding; requires careful bioisostere selection. |
Q: Where is the best position to modify the imidazo[1,2-a]pyridine core? A: Positions 2 and 8 are generally the most tolerant.
-
Position 8: Modifications here (e.g., 8-amino or 8-ether linkages) often point towards solvent in many kinase active sites, allowing for bulky solubilizing groups like N-methylpiperazine.
-
Position 3: Usually engages in critical H-bonds (hinge region in kinases) or hydrophobic burial. Avoid bulky solubilizing groups here unless you have structural data confirming space.
Module 3: Formulation & Assay Execution
The "Band-Aid" Fix: How to run the assay correctly
When you cannot alter the chemistry, you must alter the environment.
Protocol: The Intermediate Dilution Step
Directly pipetting 100% DMSO stock into an aqueous buffer often causes immediate, localized precipitation. Use an intermediate step to "step down" the hydrophobicity.
Figure 2: Intermediate dilution workflow to prevent "shock precipitation" of lipophilic compounds.
Critical FAQs: Solvents & Additives
Q: Can I use Cyclodextrins (HP-
-
Rule: Only use CDs if you validate that the CD alone does not affect the assay window and you correct for the free-drug fraction.
Q: What is the maximum DMSO tolerance?
-
Enzymatic Assays: Typically 1-5%, but many kinases lose activity >1%. Always run a "DMSO-only" control curve.
-
Cell-Based Assays: Strictly <0.5% (ideally <0.1%). High DMSO permeabilizes membranes and induces stress responses (e.g., Hsp70), confounding toxicity data [5].
Module 4: Salt Formation
Q: Will making a hydrochloride salt solve my solubility problem? A: Only if the pH is right. The N1 nitrogen of imidazo[1,2-a]pyridine is weakly basic (pKa ~ 5.0–6.0).
-
In 0.1 N HCl: The salt will dissolve well (ionized).
-
In pH 7.4 Buffer: The compound will deprotonate back to the free base. If the free base is insoluble (thermodynamic solubility < 1
M), it will precipitate regardless of whether you started with a salt. -
Solution: Salts aid in dissolution rate (getting it into solution fast), but they do not change the equilibrium solubility at physiological pH. You must couple salt formation with chemical modification (e.g., adding a piperazine tail with pKa ~8.5) to ensure ionization at pH 7.4.
References
-
Shoichet, B. K. (2006). Interpreting the activity of small molecules in high-throughput screening. Nature Chemical Biology, 2, 473–473. Link
-
Moine, E., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.[1][2][3] Molecules, 27(15), 4983. Link
-
Gauthier, T., et al. (2023).
-Cyclodextrins alter the energy metabolism-related enzyme activities in rats.[4][5] Anais da Academia Brasileira de Ciências, 95. Link -
Habchi, J., et al. (2010). Inhibition of therapeutic protein aggregation by cyclodextrins. Biochemical and Biophysical Research Communications. Link
-
Benchchem Technical Support. (2024). Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays. Link
Sources
- 1. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. β-Cyclodextrins alter the energy metabolism-related enzyme activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce toxicity of novel imidazo[1,2-a]pyridine drug candidates
System Status: 🟢 Operational | Current Version: 2026.1-Beta Logged User: Senior Application Scientist Subject: Toxicity Mitigation & Liability Reduction for Imidazo[1,2-a]pyridine Candidates
System Overview
Welcome to the Imidazo[1,2-a]pyridine Optimization Hub. This scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (Ambien). However, without precise calibration, this hardware is prone to three critical system failures:
-
Hepatotoxicity: Driven by reactive metabolite formation (Bioactivation).
-
Cardiotoxicity: Caused by hERG channel blockade.
-
CNS Depressurization: Unwanted sedation due to poor GABA
subtype selectivity.
This guide provides the patch notes and troubleshooting protocols to stabilize your drug candidates.
Troubleshooting Modules
Ticket #001: High Hepatotoxicity & Bioactivation
Severity: Critical (See: Alpidem Withdrawal)
Symptoms: High intrinsic clearance (
Root Cause Analysis: The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich (nucleophilic). If unsubstituted or sterically accessible, it serves as a "soft spot" for CYP450-mediated oxidation.
-
The Alpidem Error: Alpidem (anxiolytic) was withdrawn due to severe liver damage.[1][2] Mechanistic studies revealed that while the chlorine substituent reduced clearance, it directed metabolism toward the formation of a reactive epoxide or arene oxide intermediate, leading to irreversible binding with hepatic proteins.
Corrective Strategy (The Patch):
-
Block the C-3 Position: Introduce a metabolically stable group (e.g., -CN, -CF
, or a heteroaryl ring) at C-3 to prevent direct oxidation. -
Electronic Deactivation: Add electron-withdrawing groups (EWG) to the pyridine ring (C-6/C-8) to lower the HOMO energy, making the ring less susceptible to oxidative attack.
-
Fluorination: Apply "metabolic blocking" by fluorinating the phenyl ring (if present) at the para-position to prevent hydroxylation and subsequent quinone-imine formation.
Validation Protocol: Reactive Metabolite Trapping Assay
-
Objective: Quantify the formation of reactive intermediates.
-
Reagents: Human Liver Microsomes (HLM), NADPH, Glutathione (GSH) or Potassium Cyanide (KCN).
-
Workflow:
-
Incubate test compound (10
M) with HLM and NADPH for 60 min. -
Spike with GSH (5 mM) to trap soft electrophiles (epoxides/quinones).
-
Quench with cold acetonitrile.
-
Analyze via LC-MS/MS (Neutral Loss Scan of 129 Da for GSH adducts).
-
Pass Criteria: < 1% adduct formation relative to parent.
-
Figure 1: Metabolic shunt workflow to avoid reactive metabolite formation at the C-3 "soft spot".
Ticket #002: hERG Channel Inhibition (Cardiotoxicity)
Severity: High (QTc Prolongation Risk)
Symptoms:
Root Cause Analysis: The imidazo[1,2-a]pyridine core is flat (aromatic) and often contains a basic nitrogen (pKa ~5-6). This mimics the pharmacophore required for hERG blockage:
-
-
Stacking: The aromatic core stacks with Phe656 in the hERG pore. -
Cation-
Interaction: Protonated basic amines interact with Tyr652.
Corrective Strategy:
-
Zwitterionic Design: Introduce a carboxylic acid or bioisostere to neutralize the net charge at physiological pH.
-
Reduce Lipophilicity (LogP): Target LogP < 3.0. High lipophilicity correlates linearly with hERG potency in this class.
-
Disrupt Planarity: Introduce
hybridized centers (e.g., saturate the C-8 position or add bulky ortho-substituents on the C-2 aryl ring) to prevent effective stacking within the channel pore.
Validation Protocol: Automated Patch Clamp (Q-Patch)
-
Cell Line: CHO cells stably expressing hERG (
). -
Buffer: Extracellular solution (Tyrode’s); Intracellular (KF-based).
-
Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
-
Dosing: 4-point concentration response (0.1, 1, 10, 30
M). -
Pass Criteria: Safety Margin (
/ ) > 30-fold.
Ticket #003: Sedation (GABA
Selectivity)
Severity: Moderate (Indication dependent) Symptoms: Ataxia, somnolence (unless treating insomnia).
Root Cause Analysis:
Classic drugs like Zolpidem bind non-selectively to the
Corrective Strategy:
-
Alpha-1 Sparing: The
1 subunit has a slightly smaller binding pocket than 2/3. Introducing steric bulk at specific vectors (often the C-3' or C-4' position of the C-2 aryl ring, or the C-8 position of the core) can create a "clash" with 1 while maintaining affinity for 2/3. -
Scaffold Hopping: Transitioning to imidazo[1,2-a]pyrimidines (adding a Nitrogen at C-8) has shown improved functional selectivity profiles in recent SAR studies.
Table 1: SAR Optimization Matrix
| Structural Vector | Modification | Effect on Toxicity/Selectivity |
| C-3 (Core) | Unsubstituted | 🔴 High Risk: Bioactivation/Hepatotoxicity. |
| C-3 (Core) | Aryl/Heteroaryl | 🟢 Safe: Blocks metabolism; modulates potency. |
| C-2 (Aryl) | 4'-F (Para) | 🟢 Safe: Blocks metabolic soft spot (prevents quinone formation). |
| C-8 (Core) | Bulky Alkyl | 🟡 Selectivity: Can improve |
| Global | LogP > 4.0 | 🔴 High Risk: hERG inhibition & phospholipidosis. |
FAQ (Frequently Asked Questions)
Q: My compound has a clean hERG profile but high clearance. What is the first check? A: Check the C-3 position. If it is a simple proton, it is likely being oxidized. Perform a "Metabolite ID" study. If you see M+16 (oxidation) or M+32 peaks, substitute C-3 with a chlorine (risk of reactive metabolite, see Alpidem) or preferably a cyano/methyl group.
Q: Can I use the Alpidem scaffold if I lower the dose? A: Not recommended. Alpidem's toxicity is idiosyncratic and driven by immune response to protein adducts. It is not strictly dose-dependent in a linear fashion. Avoid the chloro-imidazopyridine motif if possible; use fluoro- or methyl- analogs instead.
Q: How do I reduce hERG without killing potency?
A: Try lowering the pKa of the imidazo[1,2-a]pyridine nitrogen. Adding an electron-withdrawing group (like -CF
Visualizing the hERG Decision Logic
Figure 2: Decision tree for mitigating hERG liability in imidazopyridine derivatives.
References
-
Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Source: PubMed / NIH [Link] Relevance: Defines SAR for separating sedation from anxiolysis.
-
Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes. Source: PubMed / NIH [Link] Relevance: The definitive case study on reactive metabolite formation at the C-3/chloro position.
-
Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator. Source: Journal of Medicinal Chemistry (ACS) [Link] Relevance: Modern strategies for optimizing the scaffold for safety and selectivity.
-
Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations. Source: PubMed / NIH [Link] Relevance: Comprehensive review of the scaffold's biological profile and recent SAR trends.
Sources
Managing reaction temperature in the synthesis of 6-bromoimidazo[1,2-a]pyridine
Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyridine Topic: Temperature Management & Process Optimization Ticket ID: #SYN-6BIP-004 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 6-bromoimidazo[1,2-a]pyridine (CAS: 6188-23-4) is a foundational step in the development of various pharmaceutical scaffolds, particularly for anticancer (e.g., c-Met inhibitors) and anti-infective agents. The standard condensation between 2-amino-5-bromopyridine and chloroacetaldehyde is deceptively simple.
However, temperature mismanagement is the primary cause of the three most common failure modes: tar formation (polymerization) , incomplete cyclization , and violent exotherms .
This guide moves beyond basic literature procedures to provide a thermodynamically controlled protocol designed for reproducibility and scale-up safety.
Module 1: The "Gold Standard" Protocol
Thermodynamic Control Strategy
Most literature suggests a "dump-and-reflux" approach. While functional on a milligram scale, this is dangerous and inefficient at gram/kilogram scales. We recommend a Stepwise Thermal Ramp to separate the kinetics of N-alkylation from the thermodynamics of cyclization.
Reagents:
-
Substrate: 2-Amino-5-bromopyridine (1.0 equiv)
-
Reagent: Chloroacetaldehyde (40% aq. solution, 1.5 equiv)
-
Solvent: Ethanol (anhydrous preferred) or n-Butanol (for higher reflux temp)
-
Base: Sodium Bicarbonate (
) or Sodium Carbonate ( )
Step-by-Step Methodology:
| Step | Phase | Temp ( | Critical Action | Rationale (The "Why") |
| 1 | Dissolution | 20–25 | Dissolve amine in EtOH (5-10 vol). | Ensure homogeneity before reagent addition to prevent hot spots. |
| 2 | Addition | 10–15 | Add chloroacetaldehyde dropwise. | CRITICAL: The initial N-alkylation is exothermic. Low temp prevents aldehyde polymerization (tars). |
| 3 | Induction | 25 | Stir for 1-2 hours. | Allows formation of the non-cyclized intermediate (N-alkylated salt) without forcing dehydration yet. |
| 4 | Cyclization | 75–80 | Heat to reflux. Add base slowly. | Heat is required to drive the loss of |
| 5 | Workup | 0–5 | Cool rapidly. | Product often crystallizes upon cooling. Low temp maximizes precipitation yield. |
Module 2: Visualizing the Workflow
The following diagram illustrates the critical temperature checkpoints and the chemical pathway.
Figure 1: Process workflow emphasizing the separation of addition (low temp) and cyclization (high temp) to avoid polymerization side-reactions.
Module 3: Troubleshooting Matrix
User Question: "My reaction mixture turned black/dark brown within 10 minutes. Is this normal?"
Diagnosis: No. This indicates Thermal Runaway . Chloroacetaldehyde is thermally unstable. If added to a warm amine solution, or if the exotherm isn't managed, it self-polymerizes into a dark tar before it can react with the amine.
| Symptom | Probable Cause | Temperature Fix |
| Dark/Black Tar | Rapid addition of aldehyde; Initial temp too high. | Cool to 10°C during addition. Do not heat until addition is complete and mixture has stirred for 30 mins. |
| Low Yield (<40%) | Incomplete dehydration (Cyclization failure). | Maintain Reflux. The ring closure requires energy ( |
| Violent Bubbling | Base added too fast at high temp. | Add base at ambient temp before heating, or add very slowly at reflux. The bubbling is |
| Sticky Solid | Impurities trapped in crystal lattice. | Recrystallize. Dissolve in hot EtOAc or EtOH, treat with activated charcoal at reflux, filter hot, then cool slowly. |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use DMF instead of Ethanol to increase the temperature? A: Yes, but proceed with caution.
-
Pros: DMF allows higher temperatures (
C), which speeds up cyclization. -
Cons: DMF is harder to remove (high boiling point). Furthermore, at high temperatures, DMF can decompose or participate in side reactions if the base is strong.
-
Recommendation: Stick to Ethanol or n-Butanol for ease of workup unless the substrate is insoluble.
Q2: Why is the "Intermediate Stir" (Step 3) necessary? A: This is a kinetic vs. thermodynamic optimization. The reaction proceeds in two stages:[1][2]
-
Nucleophilic Attack: The pyridine ring nitrogen attacks the aldehyde. This is fast and exothermic.
-
Ring Closure: The hydroxyl group is eliminated (dehydration). This is slower and endothermic. By stirring at room temperature first, you ensure all the toxic chloroacetaldehyde is consumed in Step 1 before applying the heat required for Step 2. This minimizes the concentration of free aldehyde available for polymerization when you eventually heat the flask.
Q3: Is the 6-bromo substituent stable at reflux? A: Generally, yes. The aromatic C-Br bond is stable under these mild condensation conditions. However, avoid using transition metal catalysts (like Copper) or strong reducing agents during this step, as they could facilitate dehalogenation.
References
-
General Synthesis & Optimization
- Method: Condensation of 2-aminopyridines with -halocarbonyls (Ortoleva-King reaction variants).
-
Source: Yan, R.-L., et al. "Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins."[3][4] J. Org.[3][4] Chem.2012 , 77, 2024–2028.[3][4] (Note: Discusses alternative oxidative routes but establishes stability parameters).
-
URL:[Link]
-
Process Safety & Scale-up
- Method: Handling of Chloroacetaldehyde and exotherm management.
- Source:Organic Syntheses, Coll. Vol. 10, p. 75 (2004); Vol. 77, p. 153 (2000). (General handling of reactive aldehydes in heterocycle synthesis).
-
URL:[Link]
- Patent Literature (Industrial Conditions)
-
Safety Data Sheet (SDS)
Sources
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4 [sigmaaldrich.com]
Validation & Comparative
Optimizing PI3K Inhibition: The 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine Scaffold vs. Clinical Standards
This guide provides an in-depth technical comparison between Imidazo[1,2-a]pyridine-based PI3K inhibitors (specifically those derived from the 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine scaffold) and established clinical PI3K inhibitors like Idelalisib, Copanlisib, and Alpelisib.
Executive Summary
6-Bromo-2-tert-butylimidazo[1,2-a]pyridine is not a final drug but a critical pharmacophore precursor used in the medicinal chemistry of Next-Generation PI3K inhibitors. It serves as a high-value scaffold because its structure perfectly mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.
-
The "2-tert-butyl" Group: Acts as a "Selectivity Anchor," filling the hydrophobic pocket (specificity pocket) of the PI3K active site, often improving potency against PI3K
and PI3K isoforms compared to smaller methyl/ethyl substituents. -
The "6-Bromo" Handle: A reactive site for Suzuki-Miyaura cross-coupling, allowing researchers to attach diverse aryl groups that extend into the affinity pocket to tune potency and solubility.
This guide compares inhibitors derived from this specific scaffold against the current clinical standards.
Structural & Mechanistic Comparison
The Scaffold Advantage
The imidazo[1,2-a]pyridine core offers a distinct advantage over the quinazolinone core (used in Idelalisib) regarding solubility and vector exploration . The nitrogen bridgehead allows for a planar conformation that fits the narrow ATP cleft, while the C2 and C6 positions allow independent tuning of selectivity and affinity.
Figure 1: PI3K Inhibitor Scaffold Classes
Caption: Structural evolution from the 6-Bromo precursor to active inhibitors, compared against clinical standards.
Comparative Performance Analysis
The following table synthesizes data from preclinical SAR (Structure-Activity Relationship) studies of 2-substituted imidazo[1,2-a]pyridines versus FDA-approved inhibitors.
| Feature | Imidazo[1,2-a]pyridine Derivatives (2-t-butyl series) | Idelalisib (Zydelig) | Copanlisib (Aliqopa) | Alpelisib (Piqray) |
| Core Scaffold | Imidazo[1,2-a]pyridine | Quinazolinone | Imidazo[1,2-c]quinazoline | Aminothiazole |
| Primary Target | Pan-PI3K / PI3K | PI3K | Pan-PI3K (Predominantly | PI3K |
| Binding Mode | ATP-Competitive (Hinge Binder) | ATP-Competitive | ATP-Competitive | ATP-Competitive |
| Potency (IC | < 10 nM (Highly Potent) | ~2.5 nM ( | ~0.5 nM ( | ~4 nM ( |
| Solubility | High (Tunable via C3/C6) | Low (Requires formulation) | Moderate (IV only) | Moderate |
| Key Toxicity | Hyperglycemia (if | Colitis, Hepatotoxicity | Hyperglycemia, Hypertension | Hyperglycemia, Rash |
| Development Status | Preclinical / Phase I (e.g., HS-173) | Approved (CLL/FL) | Approved (FL) | Approved (Breast Cancer) |
Key Insights:
-
Potency vs. Selectivity: The 2-tert-butyl group in the imidazo-pyridine series significantly enhances hydrophobic interaction, often resulting in pan-PI3K activity similar to Copanlisib. This contrasts with Idelalisib, which relies on a specific shape match for the PI3K
isoform. -
Synthetic Accessibility: The 6-Bromo-2-tert-butyl... precursor allows for rapid library generation. Unlike the complex synthesis of Copanlisib, derivatives from this scaffold can be synthesized in 3-4 steps, facilitating faster Lead Optimization.
-
Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the C2 position, a common liability in C2-methyl analogs (like early HS-173 derivatives), potentially improving half-life (
).
Experimental Protocols
A. Synthesis of 2-tert-butyl-6-aryl-imidazo[1,2-a]pyridines
Objective: To convert the 6-Bromo precursor into a biologically active PI3K inhibitor via Suzuki Coupling.
Reagents:
-
Scaffold: 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine (1.0 eq)
-
Coupling Partner: Aryl boronic acid (e.g., 4-(methylsulfonyl)phenylboronic acid) (1.2 eq)
-
Catalyst: Pd(dppf)Cl
(0.05 eq) -
Base: K
CO (2M aqueous, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Protocol:
-
Charge: In a microwave vial, combine the 6-Bromo scaffold, aryl boronic acid, and Pd catalyst.
-
Solvate: Add 1,4-Dioxane and aqueous K
CO . -
Degas: Purge with Nitrogen (
) for 5 minutes to remove oxygen (critical to prevent homocoupling). -
React: Heat to 100°C for 2-4 hours (or 120°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na
SO . -
Purification: Flash chromatography (Hexane:EtOAc gradient). Target product usually elutes at 40-60% EtOAc.
B. In Vitro PI3K Kinase Assay (ADP-Glo™ Platform)
Objective: To determine the IC
Reagents:
-
Recombinant PI3K
(p110 /p85 ). -
Substrate: PIP2:PS Lipid substrate.
-
ATP (Ultrapure, 10
M). -
Detection: ADP-Glo™ Reagent (Promega).
Protocol:
-
Preparation: Prepare 3x Lipid Substrate working solution in Kinase Buffer.
-
Dosing: Add 5
L of the inhibitor (serial dilution in DMSO) to a 384-well white plate. -
Enzyme Addition: Add 5
L of PI3K enzyme (0.5 ng/well). Incubate for 10 min at RT (Room Temperature). -
Start Reaction: Add 5
L of ATP/Lipid mixture. -
Incubation: Incubate at RT for 60 minutes .
-
Termination: Add 15
L of ADP-Glo™ Reagent to stop kinase activity and deplete remaining ATP. Incubate 40 min. -
Detection: Add 30
L of Kinase Detection Reagent. Incubate 30 min. -
Read: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Inhibitor] to calculate IC
using non-linear regression (GraphPad Prism).
Mechanism of Action (Pathway Diagram)
The following diagram illustrates where these inhibitors intervene in the PI3K/AKT/mTOR signaling cascade.
Figure 2: PI3K Signaling Cascade & Inhibition Points
Caption: Imidazo[1,2-a]pyridine inhibitors block the conversion of PIP2 to PIP3, halting downstream AKT/mTOR signaling.
References
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)
Inhibition. Available at: [Link] -
PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine Inhibitors of pan-PI3 Kinases That Are Efficacious in a Mouse Xenograft Model. Available at: [Link]
-
PubMed. (2022).[1][2] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
ResearchGate. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Available at: [Link]
Sources
Reproducibility in Screening Imidazo[1,2-a]pyridine Derivatives: A Comparative Assay Guide
Topic: Reproducibility of biological assays for imidazo[1,2-a]pyridine derivatives Content Type: Publish Comparison Guide
Executive Summary & Core Directive
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (GABA-A agonist) and emerging anti-infective agents (Q203/Telacebec). However, its physicochemical properties—specifically intrinsic fluorescence , lipophilicity-driven aggregation , and redox potential —frequently compromise the reproducibility of standard high-throughput screening (HTS) assays.
This guide objectively compares standard assay methodologies against optimized, scaffold-specific protocols . It establishes a self-validating workflow to eliminate false positives (PAINS) and ensure data integrity for this specific chemical class.
Critical Analysis: The Reproducibility Crisis
Standard "off-the-shelf" assays often fail for imidazo[1,2-a]pyridines due to three specific interference mechanisms.
Mechanism A: Autofluorescence Interference
Many imidazo[1,2-a]pyridine derivatives are inherent fluorophores (often used as sensors for ions like Fe³⁺ or Hg²⁺). They typically absorb in the UV/Blue region and emit in the Green/Yellow spectrum.
-
Impact: In fluorescence-based viability assays (e.g., Resazurin/Alamar Blue), the compound's emission can overlap with the reporter signal, leading to underestimation of toxicity (false negatives).
Mechanism B: Colloidal Aggregation (PAINS)
The lipophilic core (clogP often >2.5) drives these molecules to form colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester enzymes.
-
Impact: In enzymatic screens (e.g., Kinase or Protease inhibition), this results in steep, non-Stoichiometric inhibition curves (false positives).
Mechanism C: Redox Cycling
Certain derivatives, particularly those with nitro or quinone-like substituents, can redox cycle.
-
Impact: In Tetrazolium-based assays (MTT/MTS), the compound directly reduces the reagent independent of cellular metabolism, causing false viability signals .
Comparative Performance Guide
We compared three assay modalities for screening imidazo[1,2-a]pyridine cytotoxicity/potency.
Table 1: Assay Modality Comparison for Imidazo[1,2-a]pyridines
| Feature | Standard Fluorescence (e.g., Resazurin/Calcein) | Standard Colorimetric (e.g., MTT/MTS) | Optimized Luminescence (e.g., ATP/Luciferase) |
| Primary Readout | RFU (Ex 560 / Em 590) | Absorbance (OD 570) | RLU (Integration) |
| Scaffold Interference | HIGH (Native fluorescence overlaps) | MODERATE (Redox cycling risk) | LOW (No spectral overlap) |
| Sensitivity | High | Moderate | Ultra-High |
| False Positive Rate | >15% (due to signal masking) | ~10% (chemical reduction) | <1% |
| Z' Factor (Screening) | 0.4 - 0.6 (Variable) | 0.5 - 0.7 | >0.8 (Robust) |
| Recommendation | AVOID for this scaffold | Use with Controls | GOLD STANDARD |
Validated Experimental Workflows
Workflow 1: The "Traffic Light" Decision Tree
Before screening, subject your library to this decision matrix to select the correct assay modality.
Figure 1: Decision matrix for selecting the appropriate biological assay based on the physicochemical properties of the specific imidazo[1,2-a]pyridine derivative.
Workflow 2: Solubility-Optimized Protocol (Anti-Aggregation)
To prevent false inhibition in enzymatic assays (e.g., Kinase screening), use this detergent-optimized protocol.
Reagents:
-
Base Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl.
-
Detergent: Triton X-100 (Molecular Biology Grade).
-
Control: Staurosporine (Standard) vs. Promiscuous Aggregator (e.g., Tetraiodophenolphthalein).
Protocol Steps:
-
Preparation: Prepare compound stocks in 100% DMSO.
-
Detergent Spiking:
-
Condition A (Standard): Dilute to assay concentration in Base Buffer (Final DMSO <1%).
-
Condition B (Optimized): Dilute to assay concentration in Base Buffer + 0.01% (v/v) Triton X-100 .
-
-
Incubation: Incubate compound with enzyme for 15 mins at RT.
-
Measurement: Add substrate and measure activity.
-
Validation Logic:
-
Calculate IC50 for Condition A and B.
-
Pass: IC50(A) ≈ IC50(B). The inhibition is specific.
-
Fail: IC50(A) << IC50(B) (e.g., >5-fold shift). The compound is an aggregator. Discard or re-design.
-
Figure 2: The "Detergent Shift" validation workflow to identify colloidal aggregators (PAINS) common in hydrophobic heterocycle screening.
Authoritative Grounding & Mechanism
The imidazo[1,2-a]pyridine core is electronically amphoteric. The bridgehead nitrogen allows for excited-state intramolecular proton transfer (ESIPT), which is the mechanism behind its fluorescence [1]. When screening for targets like Mycobacterium tuberculosis (using Resazurin) or Cancer cell lines (using MTT), this electronic structure creates specific artifacts:
-
Fluorescence Masking: Derivatives often emit at 500-550nm [2]. Resazurin (converted to Resorufin) emits at ~590nm. High concentrations of the drug can bleed into the detection channel, artificially raising the baseline and masking cell death signals.
-
Covalent Reactivity: Some derivatives designed as kinase inhibitors (e.g., KRAS G12C targeting) possess electrophilic warheads. In thiol-free assay buffers, these can react non-specifically with assay proteins. Always include 1mM DTT or Glutathione in biochemical assays unless targeting cysteines covalently [3].
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega (2025). URL:[Link] (Note: Validates the scaffold's wide use and physicochemical properties)
-
An Imidazo[1,2-a]pyridine Based Fluorescent Probe for the Continuous “on-off-on” Detection of Fe3+ and F−. Source: Semantic Scholar / Spectrochimica Acta (2020). URL:[Link] (Note: Establishes the intrinsic fluorescence interference mechanism)
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Source: Organic & Biomolecular Chemistry (RSC).[1] URL:[Link] (Note: Discusses covalent binding modes and assay considerations)
-
Phenotypic screening identifies a trisubstituted imidazo[1,2-a]pyridine series. Source: European Journal of Medicinal Chemistry (2023).[2] URL:[Link] (Note: Provides context on phenotypic screening workflows)
Sources
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Phenotypic screening identifies a trisubstituted imidazo[1,2-a]pyridine series that induces differentiation in multiple AML cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine
Executive Summary
This guide defines the mandatory safety protocols for handling 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine , a halogenated heterocyclic building block frequently used in the synthesis of kinase inhibitors and GABA receptor modulators.
While often classified as an Irritant (Category 2) , the lipophilic nature of the tert-butyl group enhances bioavailability and skin penetration potential. Therefore, this compound must be handled with Universal Precautions for Novel Chemical Entities (NCEs), assuming potential sensitization or higher toxicity than currently established.
Immediate Action Required:
-
Engineering Control: All solid handling must occur within a certified chemical fume hood or powder containment enclosure.
-
PPE Upgrade: Standard latex gloves are strictly prohibited . Nitrile (minimum 0.11 mm) is required for solids; Laminate/Barrier gloves are required for solutions in halogenated solvents.
Hazard Characterization & Causality
To understand the safety requirements, we must analyze the molecule's structure-activity relationship (SAR) regarding toxicity.
| Structural Feature | Associated Hazard | Operational Implication |
| Imidazo[1,2-a]pyridine Core | Bioactive scaffold (kinase/GABA affinity). | Treat as a potential pharmacological agent (PPA). Avoid inhalation of dust.[1][2][3][4][5][6][7] |
| C-6 Bromine Substituent | Halogenated aryl. | Increases metabolic stability and potential for skin irritation/sensitization. |
| 2-tert-Butyl Group | High Lipophilicity ( | Enhanced Skin Absorption. The compound can cross the dermal barrier more easily than non-alkylated analogs. |
GHS Classification (Baseline):
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. Selection is based on the physical state of the compound, as the risk profile changes significantly when the solid is solubilized.
Table 1: PPE Specifications by Operation
| Protective Layer | Solid Handling (Weighing/Transfer) | Solution Phase (Reaction/Workup) | Technical Justification |
| Respiratory | Fume Hood (Face velocity 80-100 fpm). N95 mask if outside hood (Emergency only). | Fume Hood . Sash at recommended height. | Engineering controls are primary. Dust inhalation is the highest risk vector for the solid form. |
| Hand Protection | Nitrile Gloves (0.11 mm minimum). Double-gloving recommended. | Barrier/Laminate Gloves (Silver Shield®) if using DCM/Chloroform. | Nitrile provides fair protection against the solid but fails rapidly (<5 mins) against common solvents like Dichloromethane (DCM) used with this substrate. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent). | Chemical Safety Goggles + Face Shield (if volume > 1L). | Safety glasses allow dust entry from the side. Goggles seal the ocular cavity. |
| Body Protection | Lab Coat (Cotton/Poly blend), long sleeves, closed-toe shoes. | Chemical-Resistant Apron (Tychem®) for large scale (>100g). | Prevents contamination of street clothes and dermal absorption via fabric wicking. |
Operational Protocols
Protocol A: Solid Handling & Weighing
Objective: Eliminate dust generation and prevent electrostatic dispersion.
-
Static Neutralization: This crystalline solid is prone to static charge. Use an anti-static gun or ionizing bar inside the balance draft shield before weighing.
-
Containment: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble slab dampener.
-
Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that retain powder; use PTFE-coated tools.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (solvent-dampened) after use to capture invisible dust. Dispose of the towel as solid hazardous waste.
Protocol B: Solubilization & Reaction
Objective: Prevent breakthrough via carrier solvents.
-
Solvent Selection: When dissolving in Dichloromethane (DCM) or Dimethylformamide (DMF), the "Carrier Effect" applies. The solvent carries the toxicant through the glove material.
-
Glove Discipline:
-
If using DCM: Wear Silver Shield (Laminate) gloves under outer nitrile gloves.
-
Change outer nitrile gloves immediately upon any splash contact.
-
-
Temperature Control: If heating the reaction, ensure a reflux condenser is properly seated and the system is under a nitrogen atmosphere to prevent vapor escape.
Protocol C: Waste Disposal
Objective: Regulatory compliance and environmental protection.[1][7][8]
-
Solid Waste: Weighing boats, contaminated paper towels, and silica gel from columns must go into Solid Hazardous Waste .
-
Liquid Waste: Segregate based on the solvent.
-
Scenario 1: Reaction in DCM
Halogenated Organic Waste . -
Scenario 2: Reaction in THF/Ethyl Acetate
Non-Halogenated Organic Waste (Only if the bromine atom is intact on the molecule, the waste is technically halogenated, but concentration dictates the stream. Best Practice: Default to Halogenated Stream to avoid regulatory penalties).
-
Visualized Workflows
Figure 1: PPE Decision Logic
This self-validating logic ensures the researcher adapts protection based on the solvent system, not just the solute.
Caption: PPE selection logic based on physical state and carrier solvent compatibility.
Figure 2: Disposal Decision Matrix
Ensures compliance with EPA/RCRA regulations regarding halogenated compounds.
Caption: Waste segregation workflow prioritizing halogenated waste streams for brominated compounds.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption of the lipophilic tert-butyl compound.
-
Eye Contact: Flush with water/saline for 15 minutes, holding eyelids open. Seek ophthalmological evaluation.
-
Spill (Solid): Do not dry sweep. Wet the powder with a paper towel dampened with water (to prevent dust) and transfer to a sealed bag.
-
Spill (Solution): Cover with absorbent pads. If DCM is the solvent, evacuate the immediate area until vapors dissipate via the fume hood.
References
-
Apollo Scientific. (2023).[7] Safety Data Sheet: 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride (Analogous Hazard Data). Retrieved from
-
Fisher Scientific. (2025).[6] Safety Data Sheet: 6-Bromo-2-picoline (Fragment Hazard Data). Retrieved from
-
National Center for Biotechnology Information (PubChem). (2024).[9] Compound Summary for Imidazo[1,2-a]pyridine derivatives. Retrieved from [9]
-
Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200). Retrieved from
-
Post Apple Scientific. (2024).[8] Handling Pyridine: Best Practices and Precautions. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
